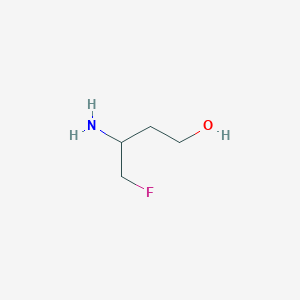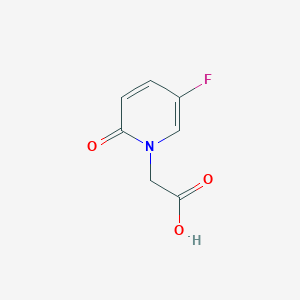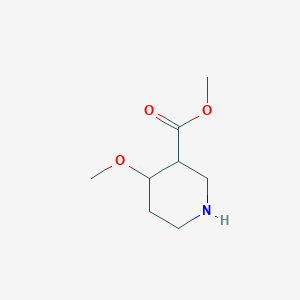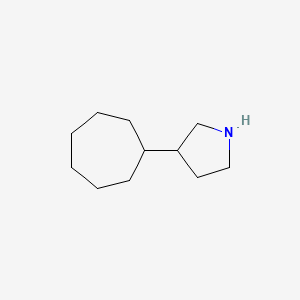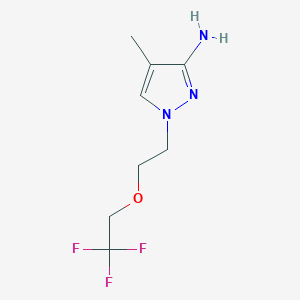
4-Methyl-1-(2-(2,2,2-trifluoroethoxy)ethyl)-1h-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(2-(2,2,2-trifluoroethoxy)ethyl)-1H-pyrazol-3-amine is a chemical compound with the following structure:
CH3−NH−C(CF3)3−CH2−CH2−O−C(CF3)3−CH2−NH2
It contains a pyrazole ring with a trifluoroethoxyethylamine side chain. The compound’s systematic name reflects its substituents and functional groups.
Preparation Methods
Synthetic Routes
The synthesis of 4-Methyl-1-(2-(2,2,2-trifluoroethoxy)ethyl)-1H-pyrazol-3-amine involves several steps. One possible synthetic route includes the following:
-
Formation of the Pyrazole Ring:
- Start with a suitable precursor (e.g., 4-methylpyrazole).
- Introduce the trifluoroethoxyethylamine side chain using appropriate reagents.
-
Functionalization:
- Protect any sensitive functional groups.
- Introduce the trifluoroethoxyethylamine moiety.
-
Deprotection and Final Steps:
- Remove any protecting groups.
- Obtain the desired compound.
Industrial Production
Industrial-scale production methods may involve modifications of the synthetic route for efficiency and yield.
Chemical Reactions Analysis
4-Methyl-1-(2-(2,2,2-trifluoroethoxy)ethyl)-1H-pyrazol-3-amine can undergo various reactions:
Substitution Reactions: It may participate in nucleophilic substitution reactions due to the amino group.
Oxidation/Reduction Reactions: Depending on the functional groups, it could be oxidized or reduced.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigate its potential as a drug candidate (e.g., anti-inflammatory, antiviral, or anticancer properties).
Chemical Biology: Study its interactions with biological macromolecules.
Industry: Explore its use in materials science or catalysis.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
4-Methyl-1-(2-(2,2,2-trifluoroethoxy)ethyl)-1H-pyrazol-3-amine stands out due to its unique combination of functional groups. Similar compounds include:
- 4-Methylpyrazole
- 1-(2-(2,2,2-trifluoroethoxy)ethyl)-1H-pyrazole-3-amine
Properties
Molecular Formula |
C8H12F3N3O |
|---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
4-methyl-1-[2-(2,2,2-trifluoroethoxy)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H12F3N3O/c1-6-4-14(13-7(6)12)2-3-15-5-8(9,10)11/h4H,2-3,5H2,1H3,(H2,12,13) |
InChI Key |
YUXJWGZJCJKYAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CCOCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


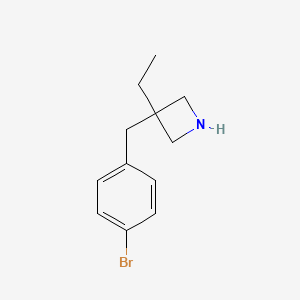
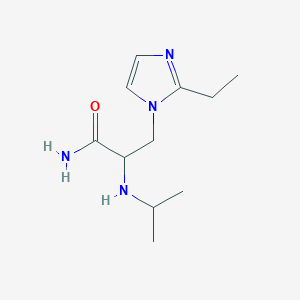

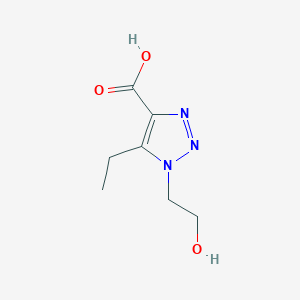
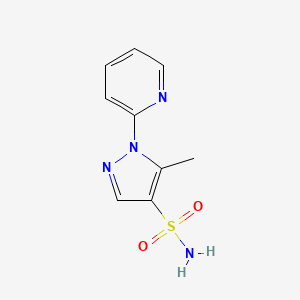
![Cyclohexanone, 3-[(phenylmethyl)thio]-](/img/structure/B13524495.png)

